N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound that features a unique combination of furan, pyridine, and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, it interferes with the normal folding of the collagen triple helix, which can lead to a decrease in the stability of the collagen molecule and affect its function.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which is a critical component of the extracellular matrix and connective tissues. The downstream effects of this inhibition can include changes in tissue structure and function.
Pharmacokinetics
It has been shown to significantly reduce the content of hydroxyproline, a marker of collagen synthesis, at concentrations of 50 μm or 100 μm This suggests that the compound may have good bioavailability and is able to reach its target in vivo
Result of Action
The molecular effect of the action of this compound is the inhibition of collagen prolyl-4-hydroxylase, leading to a decrease in the production of stable collagen . This can result in changes at the cellular level, including alterations in cell adhesion, migration, and tissue remodeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Furan Intermediate: The initial step involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a suitable solvent like propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide.
Cyclization to Isoxazole: The intermediate is then subjected to cyclization reactions to form the isoxazole ring.
Final Coupling: The final step involves coupling the isoxazole derivative with a methyl group and carboxamide functionality under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan and pyridine oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: A precursor in the synthesis of the target compound, with similar structural features but lacking the isoxazole ring.
5-methylisoxazole-4-carboxamide: A simpler analog that lacks the furan and pyridine rings, used in various synthetic applications.
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and related fields.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-12(9-18-21-10)15(19)17-8-11-4-5-16-13(7-11)14-3-2-6-20-14/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZAJLZJCQJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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